molecular formula C7H2ClF2NO B2982687 2-Chloro-5,7-difluoro-1,3-benzoxazole CAS No. 1001185-79-0

2-Chloro-5,7-difluoro-1,3-benzoxazole

Cat. No.: B2982687
CAS No.: 1001185-79-0
M. Wt: 189.55
InChI Key: KCSWFPYPFMHULB-UHFFFAOYSA-N
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Description

2-Chloro-5,7-difluoro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C7H2ClF2NO. It is a derivative of benzoxazole, characterized by the presence of chlorine and fluorine atoms at the 2, 5, and 7 positions, respectively.

Mechanism of Action

Target of Action

2-Chloro-5,7-difluoro-1,3-benzoxazole is a derivative of the benzoxazole class of compounds . Benzoxazoles are known to interact with a variety of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . .

Mode of Action

The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that this compound may have favorable ADME properties.

Result of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.

Action Environment

The synthesis of benzoxazole derivatives has been achieved under a variety of reaction conditions , suggesting that this compound may be stable under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-difluoro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2,4-dichloro-5,7-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-difluoro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,7-difluoro-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,7-difluoro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5,7-difluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSWFPYPFMHULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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